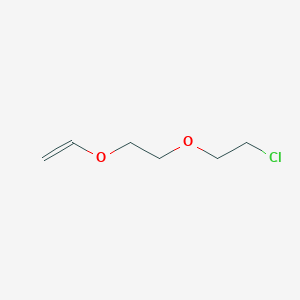

2-(2-Chloroethoxy)ethylvinyl ether

Cat. No. B8366843

M. Wt: 150.60 g/mol

InChI Key: DYUWIMGIHNMKSD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05173205

Procedure details

315 ml (3.3 moles) of ethyl vinyl ether and 12.5 mmoles of mercuric acetate, which rapidly dissolves, are fed into a three-neck flask of 500 ml capacity provided with a reflux condenser and mechanical stirrer and maintained under a nitrogen stream. 0.660 moles of diethylene chlorohydrin are dripped into the solution, the mixture then being heated under reflux until the ratio (gas-chromatographic analysis) of the chlorohydrin to the corresponding vinyl ether remains constant (20 hours). The mixture is then treated with anhydrous potassium carbonate (20 grams), most of the excess ethyl vinyl ether and by-product ethyl alcohol are removed under vacuum and the remaining mixture is filtered through a Gooch crucible. The filtrate is diluted with chloroform and extracted with water, the organic phase being dried with anhydrous sodium sulphate and filtered. After evaporating the solvent, the crude product is purified by preparative HPLC (stationary phase silica gel).

[Compound]

Name

mercuric acetate

Quantity

12.5 mmol

Type

reactant

Reaction Step One

[Compound]

Name

chlorohydrin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].[CH2:6]([Cl:12])[CH2:7][O:8]CCO.C(OC=C)=C.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH:1]([O:3][CH2:4][CH2:5][O:8][CH2:7][CH2:6][Cl:12])=[CH2:2] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

315 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OCC

|

[Compound]

|

Name

|

mercuric acetate

|

|

Quantity

|

12.5 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0.66 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCO)Cl

|

Step Three

[Compound]

|

Name

|

chlorohydrin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OC=C

|

Step Four

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are fed into a three-neck flask of 500 ml capacity

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with a reflux condenser and mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained under a nitrogen stream

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture then being heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(20 hours)

|

|

Duration

|

20 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are removed under vacuum

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the remaining mixture is filtered through a Gooch crucible

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filtrate is diluted with chloroform

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the organic phase being dried with anhydrous sodium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After evaporating the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude product is purified by preparative HPLC (stationary phase silica gel)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(=C)OCCOCCCl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |